6-Methyl-1h-indazole-3-carboxamide
Overview
Description
“6-Methyl-1h-indazole-3-carboxamide” is a compound with the CAS Number: 1519055-70-9 and a linear formula of C9H9N3O . It is a white solid with a molecular weight of 175.19 . This compound is part of the indazole-containing derivatives, which are important heterocycles in drug molecules .
Synthesis Analysis
Indazole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of the carboxamide moiety in indazole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthesis of 6-substituted-indazole derivatives was performed using relatively simple reagents .
Molecular Structure Analysis
The molecular structure of “6-Methyl-1h-indazole-3-carboxamide” is represented by the InChI Code: 1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-12-8(6)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12) .
Chemical Reactions Analysis
Indazole derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Physical And Chemical Properties Analysis
“6-Methyl-1h-indazole-3-carboxamide” is a white solid . It has a molecular weight of 175.19 and a linear formula of C9H9N3O .
Scientific Research Applications
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Synthetic Chemistry
- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications .
- The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
- For example, a Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
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Medicinal Chemistry
- Indazole derivatives possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
- Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .
- For instance, 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide exhibited potent FGFR1 inhibitory activity in the enzymatic assay (IC50 = 30.2 ± 1.9 nM) .
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Metabolic Studies
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Pharmacology
- Indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
- For example, niraparib, an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer, contains an indazole structural motif .
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Treatment of Inflammatory Diseases
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Inhibition of Histamine H3 Receptor Activity
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Anticancer Drug Discovery
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Anti-Inflammatory and Antiarrhythmic Activities
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Treatment of Eye Diseases and Bladder Cancer
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Treatment of Respiratory Disease
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Antitumor Activities
Safety And Hazards
Future Directions
Indazole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . It is hoped that indazole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
6-methyl-1H-indazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-12-8(6)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWPDULHZVFFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1h-indazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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